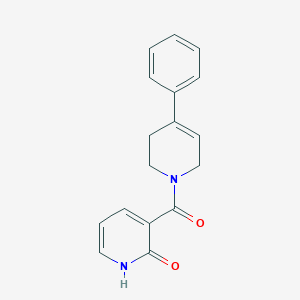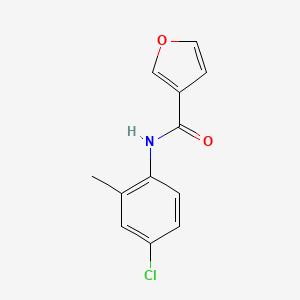
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyridin-2-one, also known as PPDC, is a compound that has gained attention in the scientific community for its potential applications in various fields of research. PPDC is a heterocyclic compound that contains a pyridine ring and a carbonyl group.
作用机制
The mechanism of action of 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyridin-2-one involves its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine in the brain, and their inhibition can lead to an increase in acetylcholine levels. This increase in acetylcholine has been linked to improved cognitive function and memory retention.
This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action is believed to be due to this compound's ability to interfere with the signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory retention. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the inhibition of tumor growth.
实验室实验的优点和局限性
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyridin-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the activity of certain enzymes and inducing apoptosis in cancer cells. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its potential side effects and toxicity.
未来方向
There are several future directions for research on 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyridin-2-one. One area of interest is its potential as a treatment for Alzheimer's disease. This compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase makes it a promising candidate for further research in this area.
Another area of interest is this compound's potential as a cancer treatment. Further research is needed to fully understand its mechanism of action and effectiveness against different types of cancer.
In addition, this compound's potential as a therapeutic agent for other diseases and conditions, such as Parkinson's disease and depression, should also be explored.
Conclusion:
This compound is a compound that has gained attention in the scientific community for its potential applications in various fields of research. Its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells make it a promising candidate for further research. However, its mechanism of action is not fully understood, and further research is needed to determine its potential side effects and toxicity. This compound's potential as a treatment for Alzheimer's disease, cancer, and other diseases and conditions should be explored in future research.
合成方法
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyridin-2-one can be synthesized through a multistep process that involves the reaction of 2-aminonicotinic acid with acetic anhydride to form 2-acetamido-3-cyanopyridine. This intermediate is then reacted with benzaldehyde in the presence of sodium methoxide to form this compound. The yield of this compound can be improved by using different reaction conditions and purification methods.
科学研究应用
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyridin-2-one has potential applications in various fields of research, including medicinal chemistry, drug discovery, and biochemistry. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory retention.
This compound has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has been found to be particularly effective against breast cancer cells, and further research is being conducted to explore its potential as a cancer treatment.
属性
IUPAC Name |
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-15(7-4-10-18-16)17(21)19-11-8-14(9-12-19)13-5-2-1-3-6-13/h1-8,10H,9,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTFOLLLMNJRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














